molecular formula C25H18Cl2N2 B012484 9,9-Bis(4-amino-3-chlorophenyl)fluorene CAS No. 107934-68-9

9,9-Bis(4-amino-3-chlorophenyl)fluorene

Cat. No.: B012484
CAS No.: 107934-68-9
M. Wt: 417.3 g/mol
InChI Key: CIZUMWWHWPJAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavitan is a compound belonging to the class of flavonoids, which are polyphenolic phytochemicals found in various fruits, vegetables, and grains. Flavonoids are known for their antioxidant properties and their role in plant pigmentation, UV filtration, symbiotic nitrogen fixation, and floral pigmentation. Flavitan, like other flavonoids, has been studied for its potential health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flavitan typically involves the use of natural deep eutectic solvents (NADES) for the extraction of flavonoids from food samples. This method is considered green and efficient, achieving high recovery rates of flavonoids. The extraction conditions often include a liquid/solid ratio of 3:1, an extraction temperature of 60°C, and an extraction time of 30 minutes with stirring at 1400 rpm .

Industrial Production Methods

Industrial production of Flavitan involves large-scale extraction from plant sources using solvent extraction methods. Solvent extraction is the most widely used method, where the solvent penetrates the solid matrix, dissolves the solute, and diffuses it out of the solid matrix. The extracted solutes are then collected .

Chemical Reactions Analysis

Types of Reactions

Flavitan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. The conditions for these reactions vary but often involve specific temperatures and pH levels to optimize the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of Flavitan can lead to the formation of various oxidized flavonoid derivatives.

Scientific Research Applications

Flavitan has a wide range of scientific research applications:

Comparison with Similar Compounds

Flavitan is similar to other flavonoids such as quercetin, hesperidin, and naringenin. it is unique in its specific molecular structure and the particular pathways it targets. For example:

Flavitan stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective effects, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZUMWWHWPJAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619152
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

107934-68-9
Record name 4,4′-(9H-Fluoren-9-ylidene)bis[2-chlorobenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107934-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis(2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107934689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2-CHLORO]BENZENAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,9-Bis(4-amino-3-chlorophenyl)fluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-Bis(4-amino-3-chlorophenyl)fluorene
Reactant of Route 3
9,9-Bis(4-amino-3-chlorophenyl)fluorene
Reactant of Route 4
Reactant of Route 4
9,9-Bis(4-amino-3-chlorophenyl)fluorene
Reactant of Route 5
Reactant of Route 5
9,9-Bis(4-amino-3-chlorophenyl)fluorene
Reactant of Route 6
9,9-Bis(4-amino-3-chlorophenyl)fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.